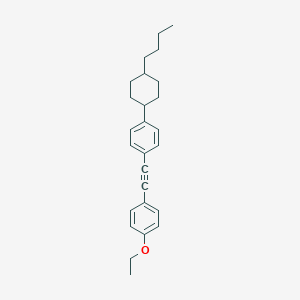

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Starting Material: 4-Butylcyclohexylbenzene

Reaction: Bromination followed by a Sonogashira coupling reaction with ethynylbenzene.

Product: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene

Ethoxylation

Starting Material: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene

Reaction: Ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate.

Product: trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

-

Formation of the Butylcyclohexylphenyl Intermediate

Starting Material: 4-Butylcyclohexanone

Reaction: Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Product: 4-Butylcyclohexylbenzene

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethylene or ethane derivatives.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Material Science: Used in the synthesis of liquid crystals and organic semiconductors due to its rigid structure and electronic properties.

Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology and Medicine

Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

Polymer Science: Incorporated into polymers to improve their mechanical and thermal properties.

Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism by which trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene

- trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-hydroxybenzene

Uniqueness

Compared to its analogs, trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene offers unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Biologische Aktivität

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene (CAS No. 199795-20-5) is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H32O, with a molecular weight of approximately 360.54 g/mol. The compound features a phenyl ethynyl moiety, which is known to influence its biological interactions.

2. Anti-inflammatory Effects

Compounds containing phenolic structures are often investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Mechanism:

The anti-inflammatory effects are typically mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Although specific data on this compound is scarce, related compounds often exhibit moderate to high lipophilicity, impacting absorption and distribution.

Table 1: Pharmacokinetic Properties of Related Compounds

| Compound Name | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| Compound A | High | Tissue-bound | Liver | Urine |

| Compound B | Moderate | Plasma | Hepatic | Feces |

Toxicity Profile

The toxicity profile is crucial for assessing the safety of this compound. Preliminary assessments suggest that similar compounds have low acute toxicity but may exhibit chronic effects at high doses.

Case Study:

A related study reported mild hepatotoxicity in animal models when administered at elevated doses over extended periods . Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Eigenschaften

IUPAC Name |

1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISUZCVJCNCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633560 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199795-20-5 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.